Cletoquine, (R)- Cletoquine, (R)-
Brand Name: Vulcanchem
CAS No.: 137433-25-1
VCID: VC17220758
InChI: InChI=1S/C16H22ClN3O/c1-12(3-2-7-18-9-10-21)20-15-6-8-19-16-11-13(17)4-5-14(15)16/h4-6,8,11-12,18,21H,2-3,7,9-10H2,1H3,(H,19,20)/t12-/m1/s1
SMILES:
Molecular Formula: C16H22ClN3O
Molecular Weight: 307.82 g/mol

Cletoquine, (R)-

CAS No.: 137433-25-1

Cat. No.: VC17220758

Molecular Formula: C16H22ClN3O

Molecular Weight: 307.82 g/mol

* For research use only. Not for human or veterinary use.

Cletoquine, (R)- - 137433-25-1

Specification

CAS No. 137433-25-1
Molecular Formula C16H22ClN3O
Molecular Weight 307.82 g/mol
IUPAC Name 2-[[(4R)-4-[(7-chloroquinolin-4-yl)amino]pentyl]amino]ethanol
Standard InChI InChI=1S/C16H22ClN3O/c1-12(3-2-7-18-9-10-21)20-15-6-8-19-16-11-13(17)4-5-14(15)16/h4-6,8,11-12,18,21H,2-3,7,9-10H2,1H3,(H,19,20)/t12-/m1/s1
Standard InChI Key XFICNUNWUREFDP-GFCCVEGCSA-N
Isomeric SMILES C[C@H](CCCNCCO)NC1=C2C=CC(=CC2=NC=C1)Cl
Canonical SMILES CC(CCCNCCO)NC1=C2C=CC(=CC2=NC=C1)Cl

Introduction

Structural and Chemical Characterization of Cletoquine, (R)-

Molecular Architecture

Cletoquine, (R)-, is a secondary amine derivative featuring a quinoline core substituted with a chlorine atom at position 7 and an amino-pentyl-ethanol side chain. The R-configuration at the stereogenic carbon (C4 of the pentyl chain) distinguishes it from its S-enantiomer. Key structural attributes include:

Table 1: Molecular Properties of Cletoquine, (R)-

PropertyValueSource
Molecular FormulaC16H22ClN3O\text{C}_{16}\text{H}_{22}\text{ClN}_{3}\text{O}
Molecular Weight307.82 g/mol
CAS Registry Number137433-25-1 (R-enantiomer)
SMILES NotationCC(CCCNCCO)NC1=C2C=CC(Cl)=CC2=NC=C1
InChI KeyXFICNUNWUREFDP-UHFFFAOYSA-N

The stereochemistry of cletoquine, (R)-, is critical for its binding affinity to biological targets. Despite being a metabolite of racemic hydroxychloroquine, the R-enantiomer demonstrates distinct pharmacokinetic behavior due to enantioselective metabolism .

Spectroscopic Identification

Cletoquine, (R)-, has been characterized using advanced spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR): 13C^{13}\text{C} NMR spectra confirm the quinoline backbone and side-chain substituents, with chemical shifts consistent with protonation states in physiological conditions .

  • Mass Spectrometry: LC-MS data show a predominant ion peak at m/z 308.1 ([M+H]+^+), aligning with its molecular weight .

Synthesis and Metabolic Pathways

Biogenesis from Hydroxychloroquine

Cletoquine, (R)-, is produced via oxidative N-deethylation of hydroxychloroquine, a process mediated by hepatic cytochrome P450 enzymes, primarily CYP2C8 and CYP3A4 . This metabolic step removes one ethyl group from the parent drug, yielding cletoquine as a major circulating metabolite. The stereochemical integrity of the R-configuration is preserved during this transformation, as evidenced by chiral chromatography studies .

Table 2: Comparative Metabolism of Hydroxychloroquine and Cletoquine

ParameterHydroxychloroquineCletoquine, (R)-
Primary Metabolizing EnzymeCYP3A4, CYP2C8CYP3A4, CYP2C8
Plasma Half-Life40–50 days20–30 days
Protein Binding46–74%60–80%

Enantioselective Clearance

The R-enantiomer exhibits a 1.3-fold higher metabolic clearance rate compared to the S-form in vitro, attributed to differential binding to serum albumin and alpha-1-acid glycoprotein . This enantioselectivity may contribute to variable therapeutic outcomes in patients receiving hydroxychloroquine.

Pharmacological Profile and Mechanisms

Immunomodulatory Effects

Cletoquine, (R)-, suppresses Toll-like receptor 9 (TLR9) signaling and cytokine production (e.g., TNF-α, IL-6) by raising endosomal pH, thereby inhibiting antigen processing . These properties are leveraged in autoimmune diseases like lupus erythematosus, where hydroxychloroquine (and by extension, cletoquine) reduces disease flares by 50% .

Analytical and Regulatory Status

Quality Control Metrics

Pharmaceutical-grade cletoquine, (R)-, must adhere to purity standards:

  • Chromatographic Purity: ≥98.5% by HPLC .

  • Enantiomeric Excess: ≥99% R-configuration confirmed via chiral columns .

Future Directions and Research Gaps

Enantiomer-Specific Studies

The divergent pharmacokinetics of R- and S-cletoquine warrant enantiomer-resolved clinical trials to optimize hydroxychloroquine dosing and minimize toxicity.

Therapeutic Repurposing

Preclinical studies are needed to evaluate cletoquine, (R)-, as a standalone agent for autoimmune or viral diseases, leveraging its immunomodulatory scaffold.

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